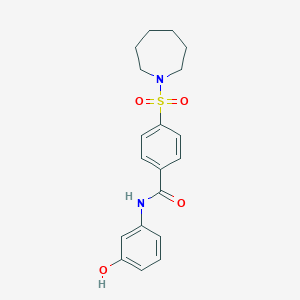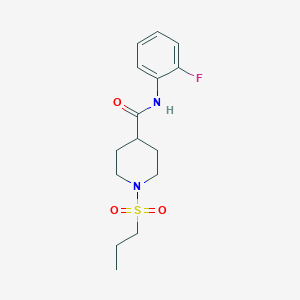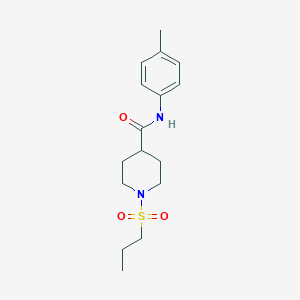![molecular formula C12H15N5O2S B285367 Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-](/img/structure/B285367.png)
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- is not fully understood. However, it is thought to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the development of inflammation and pain.
Biochemical and Physiological Effects:
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which play a role in the development of oxidative stress. Additionally, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- for lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity towards a variety of cell lines, making it a safe compound to work with. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to use in research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are a number of potential future directions for research on Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-. One area of interest is its potential as a treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Further research is also needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and purifying the compound.
Métodos De Síntesis
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxyphenyl isocyanate with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable solvent and a base. The resulting product is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been found to have antimicrobial activity against a wide range of bacterial and fungal pathogens.
Propiedades
Fórmula molecular |
C12H15N5O2S |
|---|---|
Peso molecular |
293.35 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18) |
Clave InChI |
YYYRWXOOCWTVJO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC |
Solubilidad |
28.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)




![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
